molecular formula C18H18N4O5 B2449861 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide CAS No. 941929-41-5

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide

Cat. No.: B2449861
CAS No.: 941929-41-5
M. Wt: 370.365
InChI Key: VABWZRHWCYQMQX-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H18N4O5 and its molecular weight is 370.365. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives, including structures related to N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide, have been designed, synthesized, and evaluated for their potential anticonvulsant and antidepressant activities. Pharmacological analyses indicated significant activity, surpassing reference drugs in some cases, demonstrating the therapeutic potential of these compounds in neuropharmacology (Zhang et al., 2016).

Antitumor Activity

The synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound related to the targeted chemical structure, have been explored. It was identified as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against certain carcinomas in rats (Grivsky et al., 1980).

Thermal Stability Studies

Research on the thermal stability of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidines has provided valuable information on the decomposition patterns of these compounds under different atmospheric conditions, contributing to the understanding of their physical properties and potential applications in material science (Salih & Al-Sammerrai, 1986).

Antiproliferative Activity and Molecular Docking Study

A detailed study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed its potent antiproliferative activity against various human cancer cell lines. The molecular docking studies suggested mechanisms through which these compounds might exhibit their anticancer activities, offering insights into their potential use as therapeutic agents (Huang et al., 2020).

Properties

IUPAC Name

N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-21-15-14(17(24)22(2)18(21)25)13(5-6-19-15)20-16(23)10-7-11(26-3)9-12(8-10)27-4/h5-9H,1-4H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABWZRHWCYQMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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